molecular formula C19H22N4O2S B2554518 N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide CAS No. 881563-66-2

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2554518
CAS No.: 881563-66-2
M. Wt: 370.47
InChI Key: BMRVWEURJKBMIM-UHFFFAOYSA-N
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Description

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with an isobutylamino group and a 4-methylbenzenesulfonamide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions . The resulting quinoxaline intermediate is then subjected to further functionalization.

To introduce the isobutylamino group, the quinoxaline intermediate can undergo nucleophilic substitution with isobutylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate . The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

4-methyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13(2)12-20-18-19(22-17-7-5-4-6-16(17)21-18)23-26(24,25)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVWEURJKBMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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